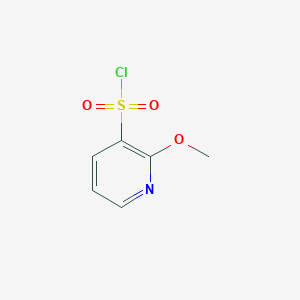

2-Methoxypyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXXCYWOSGOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593160 | |

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219715-44-3 | |

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxypyridine-3-sulfonyl chloride physical properties

An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl chloride

This technical guide provides a comprehensive overview of the physical properties, handling, and synthetic utility of this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative.[1] Its structure incorporates a methoxy group and a reactive sulfonyl chloride functional group, making it a valuable building block in organic synthesis.[2]

Structural and Physical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 219715-44-3 | [3][4][5] |

| Molecular Formula | C₆H₆ClNO₃S | [3][6] |

| Molecular Weight | 207.63 g/mol | [3][7] |

| Appearance | White to Crystalline Low Melting Solid | [2] |

| Purity | >95% (Typical) | [8] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Note: Specific properties like melting point, boiling point, and density for this exact compound are not consistently published. Data for analogous compounds suggest it is a solid at room temperature.

Experimental Protocols and Handling

Given the reactive nature of the sulfonyl chloride group, specific handling and experimental procedures are required. The compound is sensitive to moisture and can react with water, liberating toxic gas.[8]

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of the compound.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[8] Recommended storage is under an inert atmosphere at refrigerated temperatures (2-8°C).[3] Keep away from water, moist air, strong oxidizing agents, bases, amines, and alcohols.[8]

-

Handling: Use only under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[8] Avoid breathing dust, vapor, mist, or gas and prevent contact with skin and eyes.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

General Synthetic Protocol: Sulfonamide Formation

The synthesis of sulfonamides is a primary application of sulfonyl chlorides and is a fundamental reaction in medicinal chemistry.[9] The following is a general procedure for the reaction of a sulfonyl chloride, such as this compound, with an amine to form a sulfonamide.

Reaction: R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl

Procedure:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[9]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Synthetic Pathways and Applications

This compound is a versatile reagent, primarily used in the synthesis of more complex molecules, particularly those with therapeutic potential.

Role in Drug Discovery

The sulfonamide functional group is a common feature in many drug candidates.[9] Sulfonyl chlorides are key precursors for creating these sulfonamides. For instance, various methoxypyridine sulfonamide derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors for cancer treatment.[10] The methoxypyridine moiety can be crucial for binding to target proteins and improving metabolic stability.[10]

Below is a diagram illustrating the general workflow for utilizing a sulfonyl chloride in the synthesis of a sulfonamide, a common step in pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 219715-44-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 219715-44-3 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. PubChemLite - this compound (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 7. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl Chloride (CAS: 219715-44-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-sulfonyl chloride, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Core Compound Properties

This compound is a reactive chemical compound used primarily as a building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 219715-44-3 |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol |

| Predicted Boiling Point | 309.4 ± 27.0 °C |

| Predicted Density | 1.448 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C |

Synthesis of this compound

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be adapted from the known synthesis of the related compound, pyridine-3-sulfonyl chloride. The proposed two-step synthesis starts from 3-amino-2-methoxypyridine.

Experimental Protocol: Proposed Synthesis

Step 1: Diazotization of 3-Amino-2-methoxypyridine to form a Diazonium Fluoroborate Salt

-

In a reaction vessel, dissolve 3-amino-2-methoxypyridine in a 6-10 mol/L solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

-

Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate dropwise, again maintaining the low temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time to ensure complete formation of the diazonium fluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold water.

Step 2: Sulfonyl Chlorination

-

In a separate reaction vessel, add thionyl chloride to water and cool the mixture to 0-5°C.

-

Add a catalytic amount of cuprous chloride to the thionyl chloride solution.

-

Slowly add the previously prepared diazonium fluoroborate salt to the reaction mixture in portions, ensuring the temperature remains between 0-5°C.

-

Allow the reaction to proceed overnight at 0-5°C.

-

After the reaction is complete, extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Formation of Sulfonamides

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the utility of this compound in organic synthesis, particularly in the formation of sulfonamides through reaction with primary or secondary amines.

Experimental Protocol: General Sulfonamide Synthesis

-

Dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) in a reaction flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the amine solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers and wash sequentially with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development

This compound is a patented reactant used in the preparation of erythromycin macrolide antibiotics, which are effective as antibacterial and antiprotozoal agents.[1][2] The sulfonamide derivatives of methoxypyridine have also been investigated for other therapeutic applications.

Antibacterial Mechanism of Action

Erythromycin and its derivatives function by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides, thereby halting bacterial growth.[2]

Anti-Inflammatory Signaling Pathway

Certain macrolide antibiotics, including erythromycin, have demonstrated anti-inflammatory properties. This is believed to occur through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By interfering with this pathway, these compounds can reduce the production of pro-inflammatory cytokines.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Derivatives of methoxypyridine sulfonamides have been investigated as potential dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be expected.

| Data Type | Expected Signals |

| Mass Spectrometry | Predicted [M+H]⁺: 207.98298 m/z |

| ¹H NMR | Signals corresponding to the methoxy group protons and the three aromatic protons on the pyridine ring. |

| ¹³C NMR | Signals for the six carbons of the 2-methoxypyridine ring, including the carbon of the methoxy group. |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹. |

Safety Information

This compound is a reactive compound and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules, most notably in the development of erythromycin-based antibiotics and potentially other therapeutic agents. Its reactivity, centered on the sulfonyl chloride group, allows for the straightforward formation of sulfonamides, a key functional group in many pharmaceuticals. Further research into the derivatives of this compound may yield novel therapeutics targeting a range of diseases.

References

An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl chloride

This guide provides comprehensive information on 2-Methoxypyridine-3-sulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. It covers the core chemical properties, a generalized experimental approach, and a conceptual workflow for its synthesis.

Core Chemical Properties

This compound is a heterocyclic building block used in chemical synthesis. The quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C6H6ClNO3S | [1][2][3] |

| Molecular Weight | 207.63 g/mol | [2][3][4] |

| Monoisotopic Mass | 206.9757 Da | [1] |

| CAS Number | 219715-44-3 | [3][5][6] |

Experimental Protocols

Generalized Synthesis of Aryl Sulfonyl Chlorides

A typical procedure involves the reaction of a sodium salt of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in an inert solvent.

Example Protocol:

-

The corresponding sodium sulfonate salt is suspended in an aprotic solvent (e.g., dichloromethane or toluene).

-

An excess of thionyl chloride is added to the suspension, potentially with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude sulfonyl chloride can then be purified, for instance, by distillation under vacuum or by recrystallization.

It is important to note that sulfonyl chlorides can be sensitive to moisture and should be handled in a dry environment.

Conceptual Workflow: Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a pyridine sulfonyl chloride, which is a general representation of the chemical processes involved.

Conceptual workflow for the synthesis of a pyridine sulfonyl chloride.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3-sulfonyl Chloride from 2-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust, multi-step synthetic pathway for the preparation of 2-methoxypyridine-3-sulfonyl chloride, a key building block in medicinal chemistry, starting from the readily available 2-methoxypyridine. The synthesis leverages a directed ortho-metalation strategy, followed by the introduction of a sulfur moiety and subsequent oxidative chlorination. This document provides detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The direct chlorosulfonation of 2-methoxypyridine is challenging due to the electronic nature of the pyridine ring. Therefore, a more controlled, multi-step approach is employed. The overall synthetic transformation is depicted below:

Caption: Overall synthetic strategy from 2-methoxypyridine to the target sulfonyl chloride.

Experimental Protocols

Step 1: Directed ortho-Metalation of 2-Methoxypyridine

This step involves the regioselective deprotonation of 2-methoxypyridine at the C-3 position, directed by the methoxy group.

Reaction:

Protocol:

-

To a stirred solution of 2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 3-lithio-2-methoxypyridine intermediate. The formation of a colored solution is often indicative of the lithiated species.

Step 2: Sulfenylation of 3-Lithio-2-methoxypyridine

The lithiated intermediate is quenched with an electrophilic sulfur source to introduce the thiol functionality.

Reaction:

Protocol:

-

To the solution of 3-lithio-2-methoxypyridine from Step 1, maintained at -78 °C, add elemental sulfur (1.2 eq) portion-wise as a solid.

-

After the addition of sulfur, allow the reaction mixture to warm slowly to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-methoxypyridine-3-thiol.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Oxidative Chlorination of 2-Methoxypyridine-3-thiol

The final step involves the conversion of the thiol to the target sulfonyl chloride using an oxidative chlorinating agent.

Reaction:

Protocol:

-

Dissolve 2-methoxypyridine-3-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 4:1 ratio) and cool the solution to 0-5 °C in an ice bath.

-

Add trichloroisocyanuric acid (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

-

Filter the reaction mixture to remove the precipitated cyanuric acid and wash the solid with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with cold dilute aqueous HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxypyridine | n-BuLi, THF | -78 | 1-2 | ~95 |

| 2 | 3-Lithio-2-methoxypyridine | Sulfur, THF | -78 to RT | 12-16 | 60-70 |

| 3 | 2-Methoxypyridine-3-thiol | Trichloroisocyanuric acid, Acetonitrile/Water | 0-5 | 0.5-1 | 60-70 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step workflow diagram for the synthesis of this compound.

Spectroscopic Profile of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Overview

For Immediate Release

Predicted Mass Spectrometry Data

Mass spectrometry data for 2-Methoxypyridine-3-sulfonyl chloride is available through prediction databases such as PubChem. This data is crucial for confirming the molecular weight and fragmentation patterns of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 207.98298 |

| [M+Na]⁺ | 229.96492 |

| [M-H]⁻ | 205.96842 |

| [M+NH₄]⁺ | 225.00952 |

| [M+K]⁺ | 245.93886 |

| [M]⁺ | 206.97515 |

| [M]⁻ | 206.97625 |

Data sourced from PubChem predictions.[1]

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for this compound is not publicly documented. However, by analyzing the spectra of the parent compound, 2-methoxypyridine, and the related pyridine-3-sulfonyl chloride, we can predict the expected chemical shifts.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The sulfonyl chloride group is strongly electron-withdrawing and will deshield adjacent protons, shifting them downfield.

Table 2: Comparative ¹H NMR Data for Related Compounds (in CDCl₃)

| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | Other Aromatic (ppm) |

| 2-Methoxypyridine | ~6.72 | ~7.52 | ~8.16 | ~3.92 | ~6.82 |

| Pyridine-3-sulfonyl chloride | - | - | - | - | 7.6-9.2 |

Based on these comparisons, the protons on the this compound ring are expected to be shifted downfield relative to 2-methoxypyridine due to the influence of the -SO₂Cl group.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the sulfonyl chloride group is expected to be significantly deshielded.

Table 3: Comparative ¹³C NMR Data for 2-Methoxypyridine

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | ~164 |

| C-3 | ~111 |

| C-4 | ~138 |

| C-5 | ~116 |

| C-6 | ~147 |

| OCH₃ | ~53 |

For this compound, the C-3 signal is expected to be shifted significantly downfield from ~111 ppm.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is valuable for identifying functional groups. The sulfonyl chloride group has characteristic strong absorption bands.

Table 4: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Sulfonyl Chloride (S=O) | 1370-1410 and 1166-1204 | Strong, asymmetric and symmetric stretching |

| C-O-C (Ether) | 1000-1300 | Stretching |

| C=N, C=C (Pyridine ring) | 1400-1600 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic, OCH₃) | 2850-3000 | Stretching |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Solubility of 2-Methoxypyridine-3-sulfonyl Chloride in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Methoxypyridine-3-sulfonyl chloride (CAS No. 219715-44-3), a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, scientists, and professionals in drug development, providing essential data on solubility, experimental protocols for its determination, and a logical workflow to guide laboratory practices.

Introduction

This compound is a versatile building block, distinguished by a pyridine ring substituted with a methoxy group and a reactive sulfonyl chloride moiety.[1][2][3] The compound's efficacy in synthetic applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Understanding its solubility profile is paramount for optimizing reaction conditions and ensuring the scalability of chemical processes. As with many sulfonyl chlorides, this compound is sensitive to moisture and should be handled in a dry environment to prevent hydrolysis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| CAS Number | 219715-44-3 |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol |

| Appearance | White to light-colored solid |

| Storage | Inert atmosphere, 2-8°C |

(Data sourced from various chemical suppliers)[1][4]

Solubility Profile

Quantitative Solubility Data

Publicly available, specific quantitative solubility data (e.g., mg/mL or g/100 mL) for this compound in a range of organic solvents is limited. The information presented here is based on general principles of chemical compatibility and the behavior of analogous compounds.

| Solvent | Chemical Formula | Qualitative Solubility | Rationale and Considerations |

| Aprotic Polar Solvents | |||

| Acetonitrile | CH₃CN | Expected to be Soluble | Often used in reactions with sulfonyl chlorides. |

| Dichloromethane (DCM) | CH₂Cl₂ | Expected to be Soluble | A common solvent for organic synthesis. |

| Tetrahydrofuran (THF) | C₄H₈O | Expected to be Soluble | The ether linkage is generally compatible. |

| Ethyl Acetate | C₄H₈O₂ | Expected to be Soluble | A moderately polar solvent. |

| Toluene | C₇H₈ | Likely Soluble | Often used in the synthesis of related compounds.[5] |

| Protic Solvents | |||

| Water | H₂O | Reactive | Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[6] |

| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Reactive | Reacts to form sulfonate esters. |

| Non-Polar Solvents | |||

| Hexanes | C₆H₁₄ | Expected to have Low Solubility | Solubility is generally lower in non-polar hydrocarbon solvents.[6] |

Factors Influencing Solubility

The solubility of this compound is primarily dictated by the polarity of the solvent and its potential for reaction with the sulfonyl chloride group. The methoxy group on the pyridine ring is known to enhance solubility in organic solvents.[2] However, protic solvents such as water and alcohols will react with the sulfonyl chloride, leading to solvolysis.[6][7]

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is unavailable, the following established methods can be employed to determine the solubility of this compound.

Qualitative Solubility Assessment (Rapid Method)

This method offers a quick preliminary assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry glass vial.

-

Add 1 mL of the selected anhydrous organic solvent to the vial.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles are still present.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.[6]

Gravimetric Method (Shake-Flask Method)

This widely recognized technique is used to determine the thermodynamic solubility of a compound.[6]

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.[6]

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition.

-

Once the solvent is completely removed, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a qualitative understanding of its solubility can be inferred from the general behavior of sulfonyl chlorides and the structural features of the molecule. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer a robust framework for researchers. The careful selection of an appropriate aprotic organic solvent is critical to ensure the stability and effective utilization of this important synthetic intermediate. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the field of organic synthesis.

References

- 1. 219715-44-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 3. 2-Methoxypyridine-4-sulfonyl chloride | 1060807-43-3 | Benchchem [benchchem.com]

- 4. This compound | 219715-44-3 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Discovery and First Synthesis of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3-sulfonyl chloride, a key building block in contemporary medicinal chemistry, has gained prominence as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of advanced erythromycin-based macrolide antibiotics. While a singular, definitive account of its initial discovery is not prominently documented in publicly accessible scientific literature, its genesis can be logically traced to targeted research endeavors within the pharmaceutical industry. This technical guide provides a comprehensive overview of the plausible first synthesis of this compound, drawing upon well-established and analogous synthetic transformations. Detailed experimental protocols for the most probable synthetic routes are presented, along with structured data and process visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction and Discovery Context

The discovery of this compound was not likely a result of serendipity but rather a product of rational molecular design in the pursuit of novel therapeutic agents. Its utility as a reactant for the preparation of modified erythromycin antibiotics suggests that its first synthesis was accomplished to introduce a specific sulfonyl moiety to a larger, biologically active scaffold, thereby modulating its pharmacokinetic and pharmacodynamic properties. The pyridine ring, coupled with a reactive sulfonyl chloride group, offers a versatile platform for creating complex molecular architectures.

Two primary and scientifically sound pathways are considered the most probable routes for the initial synthesis of this compound:

-

Pathway 1: Oxidative Chlorination of 2-Methoxypyridine-3-thiol. This approach represents a direct and efficient method for converting a thiol to its corresponding sulfonyl chloride.

-

Pathway 2: Chlorination of 2-Methoxypyridine-3-sulfonic acid. This is a classic and reliable transformation in organic synthesis.

This guide will provide detailed methodologies for both plausible routes.

Data Presentation: Reactants and Reagents

For clarity and ease of comparison, the essential reactants and reagents for each proposed synthetic pathway are summarized below.

Table 1: Key Chemicals for Synthesis via Oxidative Chlorination

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methoxypyridine-3-thiol | C₆H₇NOS | 141.19 | Starting Material |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Oxidizing & Chlorinating Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acidic Medium/Catalyst |

| Acetonitrile | C₂H₃N | 41.05 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Key Chemicals for Synthesis via Chlorination of Sulfonic Acid

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methoxypyridine-3-sulfonic acid | C₆H₇NO₄S | 189.19 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Detailed Experimental Protocols

The following protocols are based on established and analogous procedures for the synthesis of sulfonyl chlorides and are presented as a detailed guide for the laboratory preparation of this compound.

Protocol 1: Synthesis via Oxidative Chlorination of 2-Methoxypyridine-3-thiol

This method is adapted from standard procedures for the oxidative chlorination of aryl thiols.

Step 1: Reaction Setup

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methoxypyridine-3-thiol (10.0 g, 70.8 mmol) in 100 mL of acetonitrile.

-

Cool the resulting solution to 0–5 °C using an ice-water bath.

Step 2: Oxidative Chlorination

-

In a separate beaker, prepare a solution of N-Chlorosuccinimide (NCS) (28.4 g, 212.4 mmol, 3.0 equivalents) in a mixture of 50 mL of acetonitrile and 10 mL of concentrated hydrochloric acid.

-

Slowly add the NCS solution to the stirred thiol solution through the dropping funnel over 30–45 minutes, ensuring the internal temperature remains below 10 °C.

-

After the complete addition, continue to stir the reaction mixture at 0–5 °C for an additional 1–2 hours.

Step 3: Work-up and Isolation

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure sulfonyl chloride.

Protocol 2: Synthesis via Chlorination of 2-Methoxypyridine-3-sulfonic acid

This protocol follows the classical approach of converting sulfonic acids to sulfonyl chlorides.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask fitted with a magnetic stirrer, a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HCl and SO₂), and a nitrogen inlet, suspend 2-Methoxypyridine-3-sulfonic acid (10.0 g, 52.8 mmol) in 100 mL of toluene.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (approximately 0.5 mL).

Step 2: Chlorination

-

At room temperature, slowly add thionyl chloride (15.5 mL, 211.2 mmol, 4.0 equivalents) to the suspension.

-

Heat the mixture to reflux (approximately 80–90 °C) and maintain this temperature for 2–4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (100 mL).

-

Wash the organic solution with ice-cold water (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Mandatory Visualizations: Synthetic Pathways and Workflows

Caption: Plausible synthetic pathways to this compound.

Caption: Experimental workflow for the synthesis via oxidative chlorination.

Conclusion

The development of a synthetic route to this compound was a necessary advancement in the field of medicinal chemistry, providing a valuable tool for the structural modification of complex bioactive molecules. Although the precise historical details of its first synthesis remain somewhat obscure, the pathways outlined in this guide represent the most chemically sound and probable methods for its initial preparation. Both the oxidative chlorination of 2-methoxypyridine-3-thiol and the chlorination of 2-methoxypyridine-3-sulfonic acid are robust and well-precedented reactions. The choice of route in a research or production setting would likely be dictated by the availability and cost of the respective starting materials. This technical guide serves to provide chemists in the pharmaceutical sciences with the foundational knowledge required to synthesize this important synthetic intermediate.

An In-depth Technical Guide on the Core Chemical Reactions of 2-Methoxypyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to readily form sulfonamide linkages, a key structural motif present in a wide array of therapeutic agents. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the sulfonyl chloride group, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a detailed overview of the primary chemical reactions of this compound, with a focus on the synthesis of sulfonamides, supported by experimental protocols and quantitative data.

Core Reactions and Methodologies

The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction is fundamental to the construction of a diverse range of compounds with potential pharmacological activities.

Sulfonamide Formation

The reaction of this compound with amines is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine and triethylamine, and the reaction is often conducted in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

General Reaction Scheme:

While specific data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, a general protocol can be adapted from established methods for sulfonamide synthesis. A notable example is the synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which involves the reaction of 2-methoxypyridin-3-amine with a different sulfonyl chloride, but the principles of the final sulfonamide bond formation are analogous and highly relevant[1].

Experimental Protocols:

A general experimental protocol for the synthesis of N-substituted 2-methoxypyridine-3-sulfonamides is detailed below. This protocol is based on standard procedures for sulfonylation of amines.

General Experimental Protocol for the Synthesis of N-Aryl-2-methoxypyridine-3-sulfonamides

Materials:

-

This compound

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

-

Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-methoxypyridine-3-sulfonamide.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of sulfonamides, microwave-assisted methods can significantly reduce reaction times and improve yields.[2]

General Protocol for Microwave-Assisted Sulfonamide Synthesis

Materials:

-

This compound

-

Amine

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, mix this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes).

-

After cooling, the crude product can be purified by standard procedures such as recrystallization or column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Method | Yield (%) | Reference |

| 2-Methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | Pyridine | DCM | Conventional | 91 | [1] |

| General Amine | General Sulfonyl Chloride | Triethylamine | Dichloromethane | Conventional | Typically Good to Excellent | General Protocol |

| General Amine | General Sulfonyl Chloride | None | Solvent-free | Microwave | Often >90 | [2] |

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its role as a precursor for molecules that can interact with biological signaling pathways. For example, sulfonamide methoxypyridine derivatives have been designed as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[1]

Caption: PI3K/mTOR signaling pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.

The general workflow for the synthesis and purification of sulfonamides from this compound can be visualized as follows:

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a key building block for the synthesis of N-substituted sulfonamides, a class of compounds with significant potential in drug discovery. The reaction with amines proceeds readily under standard conditions, and can be accelerated using microwave technology. While specific quantitative data for a broad range of substrates is an area for further investigation, the established protocols for sulfonamide synthesis provide a solid foundation for the utilization of this versatile reagent in the development of novel chemical entities. The ability to readily access a diverse library of sulfonamides from this precursor makes it an invaluable tool for researchers and scientists in the pharmaceutical industry.

References

Potential Research Areas for 2-Methoxypyridine-3-sulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic placement of a reactive sulfonyl chloride group and an electron-donating methoxy group on a pyridine scaffold makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide explores the synthesis, potential research applications, and detailed experimental protocols related to this compound, with a particular focus on its utility in the development of kinase inhibitors.

Introduction

Pyridine-based sulfonyl chlorides are a critical class of reagents in pharmaceutical synthesis, primarily utilized for the preparation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The sulfonamide functional group is a key component in drugs with antibacterial, anticancer, and anti-inflammatory properties. This compound, with its unique substitution pattern, offers a valuable platform for the design and synthesis of novel drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 219715-44-3 | [1] |

| Molecular Formula | C₆H₆ClNO₃S | [2] |

| Molecular Weight | 207.64 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-methoxypyridin-3-amine.

References

An In-depth Technical Guide to Pyridine Sulfonyl Chloride Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine sulfonyl chloride derivatives, a significant scaffold in medicinal chemistry. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in drug discovery and development.

Introduction to Pyridine Sulfonyl Chloride and its Derivatives

Pyridine sulfonyl chloride, particularly pyridine-3-sulfonyl chloride, is a crucial chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its reactivity, stemming from the sulfonyl chloride group, allows for versatile derivatization, primarily through reactions with nucleophiles like amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3][4] The pyridine ring itself is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability, permeability, potency, and binding affinity to biological targets.[5]

These derivatives have shown significant promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antibacterial agents. A notable example of a drug synthesized from a pyridine sulfonyl chloride precursor is Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[6][7]

Synthesis of Pyridine Sulfonyl Chloride and its Derivatives

The synthesis of the core pyridine sulfonyl chloride scaffold can be achieved through several methods, with the choice of starting material and reagents influencing the overall yield and purity. Subsequently, this reactive intermediate is used to generate a diverse library of derivatives.

Synthesis of Pyridine-3-sulfonyl Chloride

Two common starting materials for the synthesis of pyridine-3-sulfonyl chloride are 3-aminopyridine and pyridine-3-sulfonic acid.

Experimental Protocol: Synthesis from 3-Aminopyridine [8]

This two-step process involves a diazotization reaction followed by a sulfonyl chlorination.

-

Diazotization:

-

Add 3-aminopyridine (1 mol) to 6-10 mol/L dilute hydrochloric acid in a reaction vessel and cool the mixture to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.05-1.1 mol) dropwise, maintaining the temperature at 0-5 °C.

-

Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate (1.1-1.3 mol) dropwise, again keeping the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C.

-

The resulting intermediate, a fluoboric acid diazonium salt, is then isolated by filtration.

-

-

Sulfonyl Chlorination:

-

In a separate vessel, add thionyl chloride (2 mol) to water and cool to 0-5 °C.

-

Add a catalytic amount of cuprous chloride (0.01 mol).

-

Add the previously prepared diazonium fluoroborate (1 mol) to this solution in batches, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed overnight at 0-5 °C.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield pyridine-3-sulfonyl chloride.

-

Experimental Protocol: Synthesis from Pyridine-3-sulfonic Acid []

This method involves direct chlorination.

-

Prepare a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.[]

-

Heat the mixture to reflux for 3 hours.[]

-

Evaporate the mixture to dryness to obtain a solid.

-

Dissolve the solid in ice water and methyl-tert-butyl ether.

-

Neutralize the solution cautiously with saturated sodium bicarbonate solution.

-

Saturate the solution with solid sodium chloride and separate the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to obtain pyridine-3-sulfonyl chloride.

Below is a diagram illustrating the general synthesis workflow for pyridine-3-sulfonyl chloride.

Synthesis of Pyridine Sulfonamide and Urea Derivatives

The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form sulfonamides. Pyridine-urea derivatives can be synthesized through a multi-step process involving the reaction of pyridine-3-sulfonamides with isocyanates.

Experimental Protocol: General Synthesis of Pyridine Sulfonamides [10]

-

Dissolve the desired substituted aniline (0.06 mol) in benzene.

-

Add a solution of p-toluenesulfonyl chloride (0.06 mol) in benzene to the aniline solution.

-

Slowly add a solution of dry pyridine (0.06 mol) in benzene.

-

Reflux the mixture for 4 hours.

-

Remove the solvent to obtain a solid.

-

Dissolve the solid in 10% (w/v) NaOH solution and extract with chloroform.

-

Acidify the aqueous solution with HCl to precipitate the sulfonamide.

-

Recrystallize the product from an ethanol-water mixture.

Experimental Protocol: Synthesis of N-phenyl-N'-(pyridine-3-sulfonyl)urea Derivatives [11]

-

Start with a 4-substituted pyridine-3-sulfonamide.

-

React the sulfonamide with a suitable phenyl isocyanate in a basic medium.

-

The nucleophilic addition of the sulfonamide nitrogen to the isocyanate carbon, followed by proton transfer, yields the final N-phenyl-N'-(4-substituted pyridine-3-sulfonyl)urea derivative.

Therapeutic Applications and Mechanisms of Action

Pyridine sulfonyl chloride derivatives have demonstrated a broad range of biological activities, with significant potential in oncology, anti-inflammatory, and antimicrobial therapies.

Anticancer Activity

A significant area of research for pyridine sulfonyl chloride derivatives is in cancer therapy, where they have been investigated as kinase inhibitors and tubulin polymerization inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several pyridine-based derivatives, including sulfonamides and ureas, have shown potent inhibitory activity against VEGFR-2.

Mechanism of Action: Pyridine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyridine sulfonyl chloride derivatives.

Quantitative Data: Anticancer Activity of Pyridine Derivatives

| Compound ID | Derivative Type | Target/Cell Line | IC50 (µM) | Reference |

| 8e | Pyridine-Urea | MCF-7 (48h) | 0.22 | [12] |

| 8n | Pyridine-Urea | MCF-7 (48h) | 1.88 | [12] |

| 8b | Pyridine-Urea | VEGFR-2 | 5.0 ± 1.91 | [4] |

| 8e | Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | [4] |

| Compound 3 | Pyridine Carbothioamide | PC-3 | ~1.2-2.5 | [8] |

| Compound 5 | Pyridine Carbothioamide | PC-3 | ~1.2-2.5 | [8] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from luminescence-based kinase assay kits.

-

Reagent Preparation:

-

Prepare a 1x kinase buffer by diluting a 5x stock solution.

-

Prepare a master mix containing the 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Prepare serial dilutions of the test pyridine sulfonyl chloride derivative in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

Add the master mix to the wells of a 96-well plate.

-

Add the test inhibitor dilutions to the designated wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).

-

Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate the plate at room temperature.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Some pyridine carbothioamide derivatives incorporating a sulfonamide moiety have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[8]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition [8]

| Compound ID | IC50 (µM) |

| Compound 3 | 1.1 |

| Compound 5 | 1.4 |

| Colchicine (Ref.) | 10.6 |

Anti-inflammatory Activity

Pyridine and sulfonamide moieties are known to be present in various anti-inflammatory agents. Derivatives combining these scaffolds have shown promising anti-inflammatory effects in preclinical models.

Mechanism of Action: The anti-inflammatory actions of these compounds are thought to be multifactorial. One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[13] By inhibiting this pathway, the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced. Additionally, some sulfonamide-containing compounds may modulate the activity of enzymes involved in the inflammatory process and reduce oxidative stress.[13]

The following diagram provides a simplified overview of a potential anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15]

This is a widely used in vivo model to assess acute anti-inflammatory activity.

-

Animal Preparation:

-

Use adult rats (e.g., Wistar or Sprague-Dawley), fasted overnight before the experiment.

-

Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups for different doses of the pyridine sulfonyl chloride derivative.

-

-

Drug Administration:

-

Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

-

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant. The incorporation of a pyridine ring can modulate the antibacterial spectrum and potency.

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][][16] This enzyme is essential for the synthesis of folic acid, a crucial cofactor for DNA, RNA, and protein synthesis in bacteria.[] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.[] Humans are not affected as they obtain folic acid from their diet.

Below is a diagram of the bacterial folic acid synthesis pathway and the site of action of sulfonamides.

Quantitative Data: Antibacterial Activity of Sulfonamide Derivatives

The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative I | S. aureus | 32 | [10] |

| Sulfonamide Derivative II | S. aureus | 64 | [10] |

| Sulfonamide Derivative III | S. aureus | 128 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [11][17][18]

-

Preparation of Reagents and Media:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a sterile broth medium (e.g., Mueller-Hinton Broth).

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension to the final desired concentration (typically 5 x 10^5 CFU/mL in the wells).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).

-

Structure-Activity Relationships (SAR)

The biological activity of pyridine sulfonyl chloride derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and the derivatized groups.

A logical diagram illustrating key SAR points is presented below.

Pharmacokinetics and ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of pyridine sulfonyl chloride derivatives are crucial for their development as drugs. The pyridine moiety generally imparts favorable drug-like properties.

-

Absorption: Many pyridine-containing kinase inhibitors are orally bioavailable. The lipophilicity and hydrogen bonding capacity of the derivatives play a significant role in their absorption.

-

Distribution: These compounds are often highly protein-bound in plasma. Their distribution to target tissues depends on their physicochemical properties.

-

Metabolism: The primary site of metabolism for many kinase inhibitors is the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[15]

-

Excretion: Excretion typically occurs via the feces and to a lesser extent, in the urine.[15]

In silico ADME predictions are valuable tools in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. For instance, some pyridine-urea derivatives have been predicted to have good gastrointestinal absorption and bioavailability.[8]

Conclusion

Pyridine sulfonyl chloride derivatives represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis and the privileged nature of the pyridine scaffold have led to the discovery of potent agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action, structure-activity relationships, and pharmacokinetic properties, holds significant promise for the development of novel and effective therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting field.

References

- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Sulfonamides using 2-Methoxypyridine-3-sulfonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 2-methoxypyridine-3-sulfonyl chloride. This versatile building block is valuable in medicinal chemistry for the development of novel therapeutic agents.

Application Notes

2-Methoxypyridine-3-sulfonamides are a class of compounds that have garnered significant interest in drug discovery. The pyridine moiety can influence solubility, metabolic stability, and receptor binding affinity. The sulfonamide linkage is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

A notable application of sulfonamides derived from methoxypyridine scaffolds is in the development of kinase inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[1]

Biological Activity of 2-Methoxypyridine-3-Sulfonamide Derivatives

The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Data extracted from a study on quinoline-core containing sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

The potent inhibitory activity of these compounds highlights the potential of the 2-methoxypyridine-3-sulfonamide scaffold in the design of targeted cancer therapies. Compound 22c , for example, demonstrated significant activity and was shown to induce cell cycle arrest and apoptosis in HCT-116 cells.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 3-amino-2-methoxypyridine, adapted from established procedures for the synthesis of related pyridine sulfonyl chlorides. The reaction proceeds via a diazotization reaction followed by sulfochlorination.

Materials:

-

3-Amino-2-methoxypyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Toluene

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a beaker, dissolve 3-amino-2-methoxypyridine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfochlorination:

-

In a separate reaction vessel equipped with a gas inlet and a stirrer, prepare a suspension of copper(I) chloride in a mixture of acetic acid, toluene, and liquid sulfur dioxide at 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel.

-

Protocol 2: General Procedure for the Synthesis of N-Substituted-2-methoxypyridine-3-sulfonamides

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous Pyridine or Triethylamine (TEA) as a base

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base such as anhydrous pyridine or triethylamine (1.2-1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Expected Yields: Yields for this type of reaction are typically in the range of 60-95%, depending on the specific amine used and the purity of the starting materials.

Visualizations

Experimental Workflow for Sulfonamide Synthesis